(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and a trimethoxyphenyl group, which is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including (3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone, typically involves the assembly of the pyrazolopyridine system. One common method is the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions. The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anti-inflammatory properties. It is often used in research to study the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure is similar to known pharmacophores, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Another pyrazolopyridine derivative with energetic properties.
Uniqueness
The uniqueness of (3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its pharmacological potential, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3-amino-4,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20N4O4/c1-9-6-10(2)20-17-14(9)16(19)21-22(17)18(23)11-7-12(24-3)15(26-5)13(8-11)25-4/h6-8H,1-5H3,(H2,19,21) |
InChI Key |
YJFQYBYHLJHANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N)C |
Origin of Product |
United States |
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